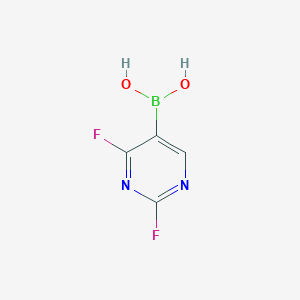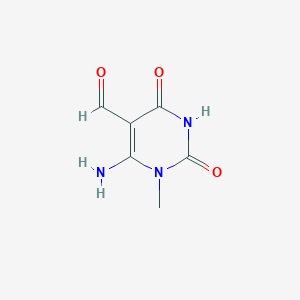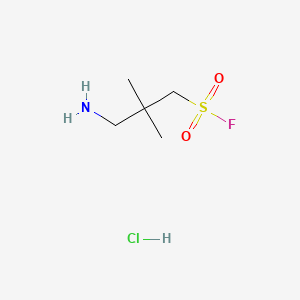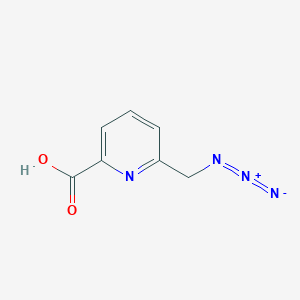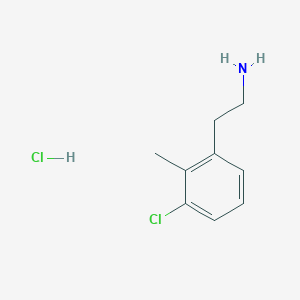
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethanamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.
相似化合物的比较
Similar Compounds
2-(3-Methylphenyl)ethan-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The position of the chloro group is different, which can influence its chemical properties and interactions.
2-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methyl group, altering its electronic and steric properties.
Uniqueness
2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H13Cl2N |
|---|---|
分子量 |
206.11 g/mol |
IUPAC 名称 |
2-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |
InChI 键 |
DJZAVZLQUTVRIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


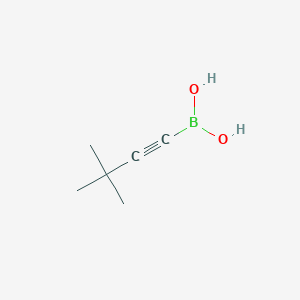
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
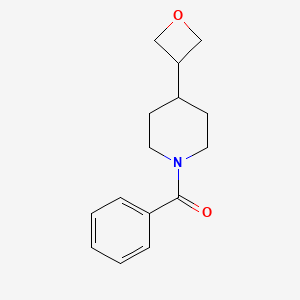
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)


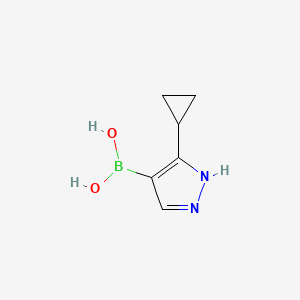
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
